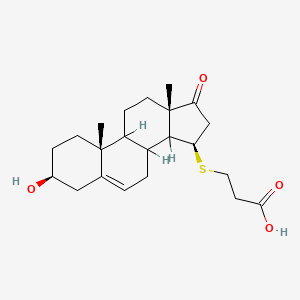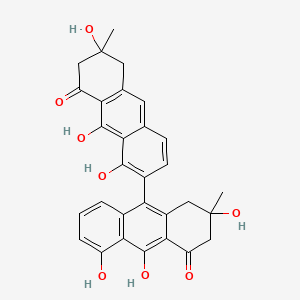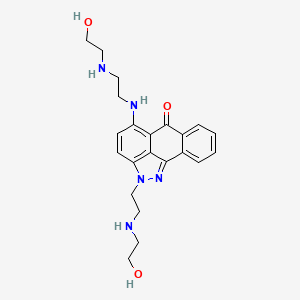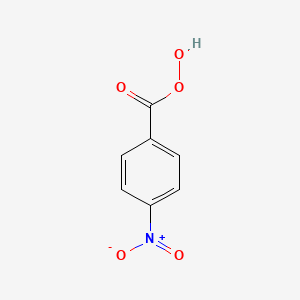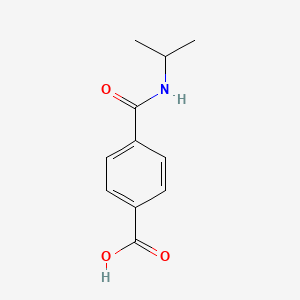
N-メチルビスヘプタフルオロブチルアミド
概要
説明
N-Methyl-bis-heptafluorobutyramide is a chemical compound with the molecular formula C₉H₃F₁₄NO₂ and a molecular weight of 423.1 g/mol . It is primarily used as an acylation reagent for gas chromatography and mass spectrometry derivatization, enhancing the stability and volatility of compounds by protecting unstable groups .
科学的研究の応用
N-Methyl-bis-heptafluorobutyramide is widely used in scientific research due to its ability to stabilize and volatilize compounds. Some of its applications include:
作用機序
Target of Action
N-Methyl-bis-heptafluorobutyramide (MBHFBA) is primarily used as an acylation reagent . Its primary targets are molecules with functional groups such as amines, alcohols, and thiols . These functional groups are present in a wide range of biological molecules, including proteins and metabolites, which play crucial roles in various biochemical processes.
Mode of Action
MBHFBA interacts with its targets through acylation, a process that involves the transfer of an acyl group from the reagent to the target molecule . This interaction results in the formation of a neutral butyramide , which can improve the stability of the target compounds by protecting unstable groups . It may also confer volatility on substances such as carbohydrates or amino acids, which have so many polar groups that they are non-volatile and normally decompose on heating .
Biochemical Pathways
The exact biochemical pathways affected by MBHFBA depend on the specific targets it interacts with. For instance, it can affect protein function by modifying the chemical properties of amino acids, or influence metabolic pathways by altering the stability and reactivity of metabolites .
Pharmacokinetics
Its impact on bioavailability would depend on the specific properties of the target compounds and the biochemical context in which it is used .
Result of Action
The molecular and cellular effects of MBHFBA’s action depend on the specific targets it interacts with. By acylating target molecules, MBHFBA can alter their chemical properties, potentially affecting their stability, reactivity, and interactions with other molecules . This can lead to changes in cellular processes and biochemical pathways .
Action Environment
The action, efficacy, and stability of MBHFBA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and extent of acylation reactions . Additionally, the presence of other molecules can influence the selectivity and efficiency of MBHFBA’s interactions with its targets .
生化学分析
Biochemical Properties
N-Methyl-bis-heptafluorobutyramide plays a crucial role in biochemical reactions, particularly in the derivatization of amines, alcohols, and thiols. It forms neutral butyramide derivatives, which are more stable and detectable at very low levels using electron capture detection (ECD) . This compound interacts with various enzymes and proteins, facilitating the separation and analysis of biomolecules that would otherwise be challenging to analyze due to their instability or non-volatility .
Cellular Effects
N-Methyl-bis-heptafluorobutyramide has been observed to influence cellular processes by stabilizing and protecting biomolecules during analytical procedures. While specific studies on its direct effects on cell signaling pathways, gene expression, and cellular metabolism are limited, its role in enhancing the stability and detectability of biomolecules indirectly supports cellular function by enabling more accurate biochemical analyses .
Molecular Mechanism
At the molecular level, N-Methyl-bis-heptafluorobutyramide exerts its effects through acylation reactions. It binds to amines, alcohols, and thiols, forming stable butyramide derivatives. This binding interaction protects the biomolecules from degradation and enhances their volatility, making them suitable for GC/MS analysis . The compound’s ability to form stable derivatives is particularly beneficial for the analysis of polar compounds that are prone to decomposition .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Methyl-bis-heptafluorobutyramide demonstrates stability over time, maintaining its effectiveness in derivatization reactions. The compound’s stability ensures consistent results in biochemical analyses, even over extended periods. It is essential to store the compound properly to prevent degradation and maintain its reactivity .
Dosage Effects in Animal Models
Studies on the dosage effects of N-Methyl-bis-heptafluorobutyramide in animal models are limited. As with any chemical reagent, it is crucial to determine the appropriate dosage to avoid potential toxic or adverse effects. High doses of the compound may lead to toxicity, emphasizing the need for careful dosage optimization in experimental settings .
Metabolic Pathways
N-Methyl-bis-heptafluorobutyramide is involved in metabolic pathways related to the derivatization of biomolecules. It interacts with enzymes and cofactors that facilitate the acylation of amines, alcohols, and thiols. This interaction enhances the detectability and stability of the biomolecules, allowing for more accurate analysis of metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, N-Methyl-bis-heptafluorobutyramide is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for derivatization reactions. Proper distribution within the cellular environment is crucial for the compound’s effectiveness in biochemical analyses .
Subcellular Localization
N-Methyl-bis-heptafluorobutyramide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function in derivatization reactions, ensuring that the compound interacts with the appropriate biomolecules within the cellular environment .
準備方法
Synthetic Routes and Reaction Conditions: N-Methyl-bis-heptafluorobutyramide is synthesized through the acylation of N-methylamine with heptafluorobutyric anhydride. The reaction typically occurs under mild, non-acidic conditions to prevent the decomposition of sensitive groups .
Industrial Production Methods: Industrial production of N-Methyl-bis-heptafluorobutyramide involves the large-scale acylation of N-methylamine with heptafluorobutyric anhydride. The process is optimized to ensure high yields and purity, often exceeding 96% .
化学反応の分析
Types of Reactions: N-Methyl-bis-heptafluorobutyramide primarily undergoes acylation reactions. It reacts with amines, alcohols, and thiols to form neutral butyramide derivatives .
Common Reagents and Conditions:
Reagents: Heptafluorobutyric anhydride, N-methylamine.
Conditions: Mild, non-acidic conditions to prevent decomposition.
Major Products: The major products of these reactions are neutral butyramide derivatives, which are more stable and volatile, making them suitable for gas chromatographic analysis .
類似化合物との比較
- N-Methyl-bis-trifluoroacetamide
- N-Methyl-N-trimethylsilyl-trifluoroacetamide
- N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide
Comparison: N-Methyl-bis-heptafluorobutyramide is unique due to its ability to confer volatility on substances with many polar groups, which are typically non-volatile and decompose on heating. This makes it particularly useful for the analysis of very volatile substances, unlike its similar counterparts.
特性
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQYNSPESDDJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F14NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344572 | |
| Record name | N-Methyl-bis-heptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73980-71-9 | |
| Record name | N-Methyl-bis-heptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-bis-heptafluorobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is derivatization necessary for analyzing catecholamines using GC-MS, and what advantages does MBHFBA offer?
A1: Catecholamines, like dopamine and norepinephrine, are polar and thermolabile compounds. This makes them difficult to analyze directly using GC-MS, which requires volatile and thermally stable analytes. Derivatization chemically modifies these compounds, making them suitable for GC-MS by increasing their volatility and thermal stability.
- Improved Sensitivity: The MBHFBA derivative enhances the detectability of catecholamines by GC-MS, allowing for analysis of trace amounts in complex biological samples. []
- Selective Derivatization: MBHFBA reacts preferentially with certain functional groups, enabling selective derivatization of catecholamines even in the presence of other compounds. This simplifies sample preparation and improves the accuracy of analysis. []
- Chromatographic Properties: The MBHFBA derivative improves the separation of different catecholamines on the GC column, leading to better resolution and more accurate quantification. []
Q2: What specific analytical methods utilize MBHFBA for catecholamine analysis?
A2: One study employed MBHFBA in a two-step derivatization method for analyzing monoamine neurotransmitters, including catecholamines, in zebrafish. [] This method likely involved a combination of derivatization reagents to target different functional groups on the target molecules. While the specific details of the procedure in zebrafish weren't provided in the abstract, this highlights the applicability of MBHFBA in studying neurochemical processes in various model organisms.
Q3: What are the limitations of using MBHFBA for catecholamine analysis?
A3: While the provided abstracts do not explicitly mention limitations, it's important to consider potential drawbacks:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,5S,8R,9S,10S,13R,17R)-5-(4-benzoylbenzoyl)oxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-benzoylbenzoate](/img/structure/B1222613.png)
![7-[2-(3-hydroxyoct-1-enyl)-1H-indol-3-yl]heptanoic acid](/img/structure/B1222615.png)
